molecular formula C9H8N2S B127512 2-Amino-4-phenylthiazole CAS No. 2010-06-2

2-Amino-4-phenylthiazole

Cat. No. B127512
Key on ui cas rn: 2010-06-2
M. Wt: 176.24 g/mol
InChI Key: PYSJLPAOBIGQPK-UHFFFAOYSA-N
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Patent
US08853415B2

Procedure details

2-Bromo-1-phenyl-ethanone (19.9 g, 0.100 mol) and thiourea (7.9 g, 0.10 mol) were mixed in a 150 mL of methanol. The reaction mixture was warmed to dissolve the reagents and then allowed to stir overnight at room temperature. The methanol was evaporated to dryness and the crude product was dissolved in a minimum of ethyl acetate. The crude product was then extracted twice with 1M sodium hydroxide and once with a saturated aqueous solution of sodium chloride. The organic layer was then dried over sodium sulfate, filtered, and evaporated to dryness to yield the pure product (16.8 g, 0.0953 mol, 95.3%) of product. ESI-MS m/z calc. 176.0. found 177.2 (M+1)+ Retention time 1.41 minutes. 1H NMR (400 MHz, CD3CN) δ 5.73 (s, 2H), 6.87 (s, 1H), 7.28-7.34 (m, 1H), 7.36-7.43 (m, 2H), 7.79-7.85 (m, 2H).
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95.3%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[NH2:11][C:12]([NH2:14])=[S:13]>CO>[C:5]1([C:3]2[N:11]=[C:12]([NH2:14])[S:13][CH:2]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
7.9 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the reagents
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in a minimum of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The crude product was then extracted twice with 1M sodium hydroxide and once with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0953 mol
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 95.3%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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